molecular formula C16H18N4O3S B2693763 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1252403-83-0

7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B2693763
CAS No.: 1252403-83-0
M. Wt: 346.41
InChI Key: NBSCPPCKCPHVJV-UHFFFAOYSA-N
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Description

7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one is a unique chemical compound known for its intriguing molecular structure and diverse potential applications. This compound features a spirocyclic framework that is further embellished with functional groups such as oxadiazole and thiophene, making it a subject of interest in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one typically involves multi-step organic reactions. One common method includes the reaction between 1,7-diazaspiro[3.5]nonan-2-one and 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid under specific conditions such as the presence of a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods: Scaling up for industrial production often involves optimizing the reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors are employed to maintain consistent reaction parameters and to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reduction reactions can also be performed, especially on the oxadiazole moiety, using reducing agents like lithium aluminium hydride (LiAlH4).

Common Reagents and Conditions: Common reagents include oxidizing agents (m-CPBA), reducing agents (LiAlH4), and bases (triethylamine). Reaction conditions often involve controlled temperatures (0-25°C) and solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products: The major products from these reactions depend on the specific type of reaction. For instance, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole could result in the formation of an amine derivative.

Scientific Research Applications

In Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structural features facilitate diverse chemical modifications.

In Biology: 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one is studied for its potential as a bioactive molecule. Research indicates it may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although this requires further exploration.

In Medicine: Potential medicinal applications include the development of novel pharmaceuticals targeting specific pathways due to its unique molecular interactions with biological targets.

In Industry: Industrial applications may include its use in materials science, such as the development of new polymers or advanced materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its spirocyclic core and attached functional groups allow for diverse binding modes and pathways, making it a versatile candidate for pharmacological studies. Specific pathways involved might include inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

  • 1,7-diazaspiro[3.5]nonane-2,8-dione: Another spirocyclic compound with a similar core structure but different functional groups.

  • 3-(Thiophen-2-yl)-1,2,4-oxadiazole: Shares the oxadiazole and thiophene moieties but lacks the spirocyclic structure.

  • 2-(1,3-dioxolan-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Contains an oxadiazole ring with a thiophene substituent but a different overall scaffold.

Uniqueness: 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one is unique due to its combination of a spirocyclic core with oxadiazole and thiophene functionalities, which offers a distinct set of chemical and biological properties not typically seen in its analogs.

Properties

IUPAC Name

7-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-12-10-16(18-12)5-7-20(8-6-16)14(22)4-3-13-17-15(19-23-13)11-2-1-9-24-11/h1-2,9H,3-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSCPPCKCPHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C(=O)CCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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